molecular formula C10H16N2O3S B2568728 N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-10-7

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2568728
CAS No.: 1428373-10-7
M. Wt: 244.31
InChI Key: DGUFHWWSZWADAO-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a chemical compound of significant interest in pharmaceutical and biological research, particularly in the discovery and development of novel small-molecule therapeutics. Its structure incorporates an azetidine-3-carboxamide core, a motif recognized for its utility in drug design. Research indicates that azetidine derivatives serve as key scaffolds in potent inhibitors for various protein targets . For instance, analogous structures have been explored as non-covalent inhibitors of the menin-MLL protein-protein interaction, a promising therapeutic target for certain types of acute leukemia . The compound features a cyclopropylsulfonyl group, a component often used to modulate the physicochemical properties and metabolic stability of lead molecules . The N-cyclopropyl carboxamide moiety can contribute to specific binding interactions with biological targets, as cyclopropyl groups are frequently employed in medicinal chemistry to constrain conformation and improve potency and selectivity . This combination of features makes this compound a valuable building block for researchers working in hit-to-lead optimization and the synthesis of compound libraries for high-throughput screening. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-10(11-8-1-2-8)7-5-12(6-7)16(14,15)9-3-4-9/h7-9H,1-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFHWWSZWADAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves the formation of the azetidine ring, which can be achieved through various synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, azetidines can be synthesized via the ring-opening polymerization of aziridines or through the cyclization of amino alcohols . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions due to the strain-driven character of the azetidine ring. Common reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring

These reactions can lead to the formation of various products, depending on the reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the production of materials with unique properties, such as antimicrobial coatings and non-viral gene transfection agents.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to changes in cellular processes and pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can be compared with other azetidines and aziridines:

    Azetidines: These compounds share the four-membered ring structure but differ in their substituents and reactivity.

    Aziridines: These three-membered ring compounds are more strained and reactive than azetidines, making them useful in different synthetic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H16N2O3SC_{10}H_{16}N_{2}O_{3}S and a molecular weight of 244.31 g/mol, this azetidine derivative is characterized by significant ring strain and reactivity, which may contribute to its biological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring's strain allows for versatile interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making it a candidate for therapeutic applications in areas such as cancer treatment and metabolic disorders.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This is achieved through the activation of caspases and cleavage of PARP, which are critical markers of apoptosis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of heat shock protein 90 (HSP90), a protein that plays a crucial role in cancer cell survival. Inhibition of HSP90 can lead to the degradation of several oncogenic proteins, thereby reducing tumor growth .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vivo Antitumor Studies :
    • In a study involving SCID mice bearing H146 tumors, administration of the compound resulted in significant apoptosis within tumor tissues, as evidenced by increased levels of cleaved PARP and caspase-3 at various time points post-treatment .
  • Comparative Analysis with Other Compounds :
    • When compared to similar azetidine derivatives, this compound exhibited distinct biological properties due to its unique substituents. For instance, its interaction profile with HSP90 was markedly different from that of other known inhibitors, suggesting a novel mechanism of action .

Research Findings

Recent research findings indicate that the compound's unique structure contributes to its biological activity:

Property Value
Molecular FormulaC10H16N2O3SC_{10}H_{16}N_{2}O_{3}S
Molecular Weight244.31 g/mol
Biological TargetHSP90, apoptotic pathways
MechanismEnzyme inhibition, apoptosis induction

Q & A

Q. What are the recommended synthetic methodologies for N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide?

The synthesis involves sulfonamide formation and intramolecular cyclization. Key steps include:

  • Reacting 3-chloropropane-1-sulfonyl chloride with tert-butylamine to form the sulfonamide intermediate.
  • Protecting the sulfonamide nitrogen using Boc anhydride in CH₂Cl₂ with Et₃N and catalytic DMAP.
  • Intramolecular alkylative ring closure via two equivalents of n-BuLi in THF to generate the cyclopropane ring.
  • Deprotection with trifluoroacetic acid (TFA) to yield the final compound . Note: Optimize reaction temperatures (e.g., -78°C for cyclization) to minimize side products.

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility: Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers (e.g., PBS), dilute stock solutions to ≤5% organic solvent to avoid cellular toxicity. If precipitation occurs, consider sonication or pH adjustment (e.g., pH 7.2–7.4) .
  • Stability: Store lyophilized solid at -20°C under inert gas. For aqueous solutions, use within 24 hours to prevent hydrolysis of the sulfonamide group .

Q. What analytical techniques are suitable for structural characterization?

  • NMR: Use ¹H/¹³C NMR to confirm cyclopropane ring geometry and sulfonamide connectivity.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode).
  • HPLC: Assess purity (>98%) using a C18 column with UV detection at 256 nm (λmax for sulfonamides) .

Advanced Research Questions

Q. How can pharmacokinetic (PK) properties be evaluated in preclinical models?

  • Rat Snapshot PK: Administer a single oral dose (e.g., 20 mg/kg) and collect plasma/liver samples over 4–24 hours. Use LC-MS/MS to quantify compound levels. Key parameters: Cmax, Tmax, AUC, and liver-to-plasma ratio .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC .

Q. What strategies are effective for target identification and mechanism-of-action studies?

  • Chemical Proteomics: Couple the compound to a biotin tag via its carboxamide group. Use streptavidin pulldowns from cell lysates, followed by LC-MS/MS to identify binding proteins .
  • Crystallography: Co-crystallize with putative targets (e.g., enzymes with cyclopropane-binding pockets). Resolve structures to 2.0–2.5 Å resolution for binding mode analysis .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Experimental Variables: Compare assay conditions (e.g., cell lines, incubation times). For example, sulfonamide reactivity varies with redox environments .
  • Batch Purity: Reanalyze disputed batches via HPLC and NMR to rule out impurities >2% .
  • Functional Redundancy: Test analogs (e.g., methylated derivatives) to isolate structure-activity relationships .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Sulfonamide formationNH₃ or tert-butylamine, CH₂Cl₂, RT75–85
Boc protectionBoc₂O, Et₃N, DMAP90
Cyclopropane closure2 eq. n-BuLi, THF, -78°C60–70

Q. Table 2. Solubility in Common Buffers

SolventSolubility (mg/mL)Stability (25°C)
PBS (pH 7.2)15–20≤24 hours
DMSO>50>6 months (at -20°C)

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